N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide
Description
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide is a synthetic small molecule characterized by a tetrazole core substituted with a 4-chlorophenyl group and a 3-methoxybenzamide moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and hydrogen-bonding capacity, making it a valuable scaffold in medicinal chemistry. The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, often enhancing binding affinity to target proteins.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-14-4-2-3-11(9-14)16(23)18-10-15-19-20-21-22(15)13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTZJFHZBQLHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Tetrazole to the Benzamide: The tetrazole derivative is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Structural Representation
The compound features a tetrazole ring which is known for its bioactivity and ability to form hydrogen bonds, enhancing its interaction with biological targets.
Medicinal Chemistry
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide has been investigated for its potential as an anti-inflammatory and analgesic agent. The tetrazole moiety is often associated with enhanced pharmacological properties.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of tetrazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The incorporation of the 4-chlorophenyl group enhances the lipophilicity and binding affinity to COX enzymes compared to other analogs .
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, particularly through modulation of NMDA receptors. Given the role of NMDA receptors in synaptic plasticity and neurodegenerative diseases, this compound could be pivotal in developing neuroprotective agents.
Data Table: Neuroprotective Effects
| Compound | NMDA Receptor Modulation | Effect on Neuronal Health |
|---|---|---|
| This compound | Antagonist | Neuroprotective in models of Alzheimer’s disease |
Material Sciences
The unique properties of this compound allow it to be explored as a precursor for synthesizing novel materials with specific electronic or optical properties.
Case Study: Synthesis of Conductive Polymers
In a recent investigation, this compound was utilized in the synthesis of conductive polymer composites. The incorporation of the tetrazole group significantly improved the electrical conductivity due to enhanced charge transfer capabilities .
Mechanism of Action
The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Mechanistic Implications
- Tetrazole vs. However, triazoles are synthetically more accessible and widely studied in kinase inhibitors .
- Substituent Effects : The 3-methoxy group in the target compound may enhance solubility compared to BE46506’s 4-methyl group. Conversely, methyl groups could improve blood-brain barrier penetration.
- 4-Chlorophenyl Motif : Recurring in active compounds (e.g., ), this group likely contributes to hydrophobic interactions in target binding pockets.
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
1. Structural Overview
The compound this compound integrates a tetrazole ring , a chlorophenyl group , and a methoxybenzamide moiety . This combination is believed to enhance its biological activity through multiple mechanisms.
2.1 Antiviral Properties
Research indicates that compounds structurally related to this compound exhibit antiviral properties. Specifically, derivatives of benzamides have shown broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B virus (HBV). For instance:
- A study highlighted that N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) demonstrated significant inhibition of HBV replication by increasing intracellular levels of APOBEC3G (A3G), a protein that restricts viral replication .
2.2 Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest potential effectiveness against various bacterial strains. A comparative analysis of related compounds revealed:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamide | Similar sulfonamide and tetrazole structure | Antimicrobial |
| 5-(4-Chlorophenyl)-1H-tetrazole | Lacks sulfonamide group | Anticancer |
This table illustrates the diverse biological activities attributed to compounds with similar frameworks, indicating that this compound may possess comparable antimicrobial properties .
The biological activity of this compound can be attributed to several mechanisms:
3.1 Inhibition of Cell Division
Research on related benzamide derivatives has shown that they can inhibit cell division in bacteria such as Bacillus subtilis. The primary target appears to be the cell division protein FtsZ, which is crucial for bacterial cell division .
3.2 Interaction with Biological Targets
The interaction studies reveal that the compound may bind effectively with various biological targets due to its unique functional groups. These interactions are critical for understanding its pharmacological effectiveness and potential therapeutic applications.
4. Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Antiviral Activity : In vitro studies showed that certain derivatives inhibited HBV replication significantly when tested on HepG2 cells .
- Antimicrobial Efficacy : Compounds with similar structures demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
5. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its potential as an antiviral and antimicrobial agent highlights the importance of continued research into its mechanisms and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
